molecular formula C12H11ClFN3S2 B3061838 Thiourea, N-(2-(2-chloro-6-fluorophenyl)ethyl)-N'-2-thiazolyl- CAS No. 149485-98-3

Thiourea, N-(2-(2-chloro-6-fluorophenyl)ethyl)-N'-2-thiazolyl-

Cat. No. B3061838
CAS RN: 149485-98-3
M. Wt: 315.8 g/mol
InChI Key: DLYWQFUMFDBURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PT-309 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a platinum-based compound, often utilized in research and industrial applications for its stability and reactivity.

Preparation Methods

The synthesis of PT-309 involves several steps, typically starting with the preparation of a platinum precursor. One common method involves the reaction of platinum chloride with an organic ligand under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetone, and the temperature is carefully monitored to ensure optimal yield. Industrial production methods often involve large-scale reactors and continuous flow systems to maintain consistency and efficiency .

Chemical Reactions Analysis

PT-309 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, PT-309 can react with oxidizing agents such as hydrogen peroxide or potassium permanganate to form higher oxidation state compounds. Reduction reactions often involve reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of lower oxidation state products. Substitution reactions typically occur with halogens or other nucleophiles, resulting in the replacement of ligands attached to the platinum center .

Scientific Research Applications

PT-309 has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and polymerization. In biology, PT-309 is studied for its potential as an anticancer agent due to its ability to form complexes with DNA, thereby inhibiting cell replication. In medicine, PT-309 derivatives are explored for their therapeutic properties, particularly in the treatment of tumors. Industrially, PT-309 is used in the production of sensors and electronic devices due to its excellent conductivity and stability .

Mechanism of Action

The mechanism of action of PT-309 involves its interaction with cellular components, particularly DNA. PT-309 forms covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links. These cross-links prevent the DNA from unwinding and replicating, ultimately causing cell death. The molecular targets of PT-309 include various enzymes involved in DNA repair and replication, making it a potent inhibitor of cell proliferation .

Comparison with Similar Compounds

PT-309 is often compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a common mechanism of action involving DNA binding, PT-309 is unique in its structural properties and reactivity. Unlike cisplatin, which forms intrastrand cross-links, PT-309 is known for forming interstrand cross-links, making it more effective in certain types of cancer. Additionally, PT-309 has shown better stability and fewer side effects compared to carboplatin and oxaliplatin .

properties

CAS RN

149485-98-3

Molecular Formula

C12H11ClFN3S2

Molecular Weight

315.8 g/mol

IUPAC Name

1-[2-(2-chloro-6-fluorophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C12H11ClFN3S2/c13-9-2-1-3-10(14)8(9)4-5-15-11(18)17-12-16-6-7-19-12/h1-3,6-7H,4-5H2,(H2,15,16,17,18)

InChI Key

DLYWQFUMFDBURV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCNC(=S)NC2=NC=CS2)F

Other CAS RN

149485-98-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.